molecular formula C22H24N4O7S2 B14130857 1-((4-methoxyphenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 1171550-68-7

1-((4-methoxyphenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B14130857
CAS No.: 1171550-68-7
M. Wt: 520.6 g/mol
InChI Key: RXSHGHYSHQEVSH-UHFFFAOYSA-N
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Description

1-((4-methoxyphenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, oxadiazole moiety, and sulfonyl groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methoxyphenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of sulfonyl groups: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Coupling reactions: The final coupling of the oxadiazole intermediate with the piperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((4-methoxyphenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylsulfonyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

1-((4-methoxyphenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-((4-methoxyphenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide: can be compared to other sulfonyl-containing oxadiazoles and piperidine derivatives.

    Unique Features: The combination of the oxadiazole ring with sulfonyl groups and a piperidine moiety may confer unique biological activities or chemical properties.

List of Similar Compounds

  • This compound
  • This compound
  • This compound

This outline provides a comprehensive overview of the compound based on general knowledge of similar chemical structures. For more specific details, experimental data and literature references would be required.

Properties

CAS No.

1171550-68-7

Molecular Formula

C22H24N4O7S2

Molecular Weight

520.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C22H24N4O7S2/c1-32-17-5-9-19(10-6-17)35(30,31)26-13-11-15(12-14-26)20(27)23-22-25-24-21(33-22)16-3-7-18(8-4-16)34(2,28)29/h3-10,15H,11-14H2,1-2H3,(H,23,25,27)

InChI Key

RXSHGHYSHQEVSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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